4-Fluorophenol-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

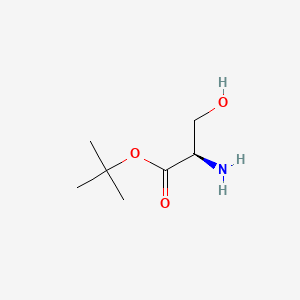

4-Fluorophenol-d5 is a deuterated derivative of 4-fluorophenol, with the molecular formula C6D5FO . It is commonly used as a stable isotope labeled internal standard in analytical chemistry and biochemistry applications . It is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C .

Synthesis Analysis

The synthesis of 4-Fluorophenol-d5 can be achieved through several methods. One such method involves the Baeyer-Villiger reaction . Another method uses 4-fluorophenol as a raw material, with processes of etherification protection, Friedel-Crafts acylation, and demethylation providing the target compound under mild conditions .

Molecular Structure Analysis

The molecular structure of 4-Fluorophenol-d5 is characterized by a phenolic compound with a fluorine atom attached to the aromatic ring . The average mass is 112.102 Da and the monoisotopic mass is 112.032440 Da .

Chemical Reactions Analysis

4-Fluorophenol-d5 undergoes reactions typical of phenols, such as oxidation and esterification, and can also undergo substitution reactions at the fluorine position . Studies have also investigated the electrochemical hydrodefluorination of 4-fluorophenol .

Physical And Chemical Properties Analysis

4-Fluorophenol-d5 is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C . It is soluble in water, ethanol, and other organic solvents .

科学的研究の応用

Synthesis of Radiopharmaceuticals

4-Fluorophenol is utilized as a versatile synthon in the synthesis of radiopharmaceuticals, particularly for introducing a 4-[18F]fluorophenoxy moiety into more complex molecules. Techniques involve nucleophilic labelling methods with [18F]fluoride, demonstrating the compound's significance in developing diagnostic tools in nuclear medicine (Ross et al., 2011). Further, bis(4-benzyloxyphenyl)iodonium salts have shown effectiveness as precursors for the no-carrier-added radiosynthesis of 4-[18F]fluorophenol, highlighting its crucial role in the preparation of radiopharmaceuticals for PET imaging (Helfer et al., 2013).

Environmental Bioremediation

Research on the bioremediation capabilities of marine microalgae toward fluorophenols, including 4-fluorophenol, reveals their potential in converting these compounds into less harmful substances. Specifically, the microalga Amphidinium crassum has been shown to glucosylate 4-fluorophenol to its corresponding β-D-glucoside, suggesting an eco-friendly approach to mitigating the environmental impact of such pollutants (Shimoda & Hamada, 2010).

Molecular Structure and Dynamics

The structure of 4-fluorophenol and its dynamics, particularly the barrier to internal rotation of the hydroxy group, have been explored through spectroscopy. Studies have provided insights into the molecule's quinoidal distortion upon electronic excitation, contributing to a deeper understanding of its chemical behavior and reactivity (Ratzer et al., 2003).

特性

CAS番号 |

1219804-93-9 |

|---|---|

製品名 |

4-Fluorophenol-d5 |

分子式 |

C6H5FO |

分子量 |

117.134 |

IUPAC名 |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |

InChI |

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |

InChIキー |

RHMPLDJJXGPMEX-HXRFYODMSA-N |

SMILES |

C1=CC(=CC=C1O)F |

同義語 |

4-Hydroxyphenyl Fluoride-d5; NSC 10295-d5; p-Fluorophenol-d5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

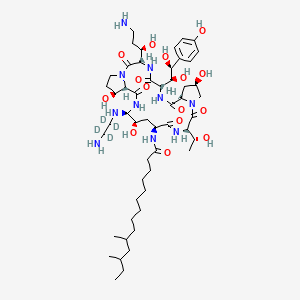

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)